Paraxazone

Description

Properties

IUPAC Name |

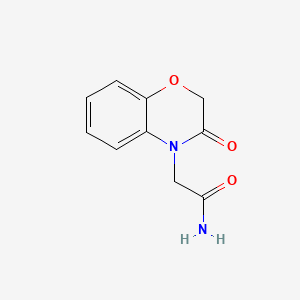

2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-9(13)5-12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDATZMWGSUDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181096 | |

| Record name | Paraxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26513-79-1 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26513-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraxazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026513791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARAXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6ON8WA7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paraxazone involves the formation of the benzoxazine ring system. One common synthetic route includes the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized to form the benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. The reaction conditions would be optimized for yield and purity, and the process would likely include steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Paraxazone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Paraxazone has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of benzoxazine derivatives.

Biology: Investigated for its potential effects on biological systems due to its monoamine oxidase inhibitory activity.

Medicine: Explored as a potential antidepressant, although it was never marketed.

Industry: Potential applications in the synthesis of other benzoxazine derivatives and related compounds.

Mechanism of Action

Paraxazone exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . The elevated levels of neurotransmitters are associated with improved mood and reduced symptoms of depression.

Comparison with Similar Compounds

Similar Compounds

Caroxazone: Another monoamine oxidase inhibitor with a similar benzoxazine structure.

Paroxetine: A selective serotonin reuptake inhibitor with antidepressant properties.

Uniqueness

Paraxazone is unique in its specific structure and reversible inhibition of monoamine oxidase. Unlike irreversible inhibitors, this compound’s reversible nature allows for more controlled modulation of enzyme activity. Additionally, its benzoxazine ring system distinguishes it from other antidepressants.

Biological Activity

Paraxazone, a compound primarily studied for its herbicidal properties, exhibits various biological activities that warrant a comprehensive examination. This article delves into its mechanisms of action, effectiveness, and associated case studies, providing a detailed overview of the current understanding of this compound's biological activity.

Overview of this compound

This compound is a selective herbicide belonging to the chemical class of phenylureas. It acts primarily by inhibiting photosynthesis in plants, specifically targeting the photosystem II complex. This inhibition leads to the disruption of electron transport during photosynthesis, ultimately resulting in plant death.

The primary mechanism through which this compound exerts its biological activity involves:

- Inhibition of Photosystem II : this compound binds to the D1 protein in the photosystem II complex, blocking electron transfer and leading to the generation of reactive oxygen species (ROS) that damage plant cells.

- Selective Toxicity : The compound is selectively toxic to certain plant species while being less harmful to others, making it effective for controlling specific weeds without affecting crops.

Biological Activity Data

The following table summarizes key biological activity metrics for this compound:

| Parameter | Value |

|---|---|

| Chemical Class | Phenylurea |

| Target | Photosystem II |

| Mechanism | Inhibition of electron transport |

| Selectivity | Selective for certain weeds |

| Half-life in Soil | 10-30 days |

| Environmental Impact | Low toxicity to mammals |

Case Studies

Several studies have investigated the efficacy and safety profile of this compound in agricultural settings:

- Efficacy in Weed Control : A study conducted on maize fields demonstrated that this compound effectively controlled a range of annual grasses and broadleaf weeds. The application resulted in a significant reduction in weed biomass compared to untreated controls, showcasing its effectiveness as a pre-emergent herbicide.

- Environmental Safety Assessment : Research evaluating the environmental impact of this compound indicated low toxicity levels for non-target organisms, including aquatic species. The compound's degradation products were also assessed, revealing that they do not accumulate significantly in soil or water systems.

- Field Trials : In field trials across various regions, this compound was tested against other herbicides. Results indicated that while this compound provided comparable weed control efficacy, its selectivity allowed for better crop safety when used in conjunction with certain crops.

Research Findings

Recent research has focused on optimizing application rates and timing for maximum efficacy while minimizing environmental impact. Key findings include:

- Optimal Application Timing : Studies suggest that applying this compound at specific growth stages of target weeds enhances its effectiveness.

- Resistance Management : Investigations into potential resistance development have highlighted the importance of rotating herbicides with different modes of action to mitigate resistance issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.